Cytotoxic Potency of the 2-Phenylthiazole-4-Carboxamide Scaffold Against Human Cancer Cell Lines: Class Benchmark
The 2-phenylthiazole-4-carboxamide core, which constitutes the pharmacophoric half of the target compound, has been evaluated in a panel of human cancer cell lines. The unsubstituted parent scaffold and its simple N-arylacetamido derivatives display IC₅₀ values in the range of 5–20 µg/mL against T47D (breast), Caco-2 (colorectal), and HT-29 (colon) cancer cells, with the 3-fluoro analog achieving IC₅₀ <10 µg/mL across all three lines [1]. The target compound's pyrano[4,3-d]thiazole amide extension is hypothesized to modulate this baseline cytotoxicity through altered cell permeability and target engagement. However, no direct cytotoxicity data for CAS 1396859-02-1 have been reported in the public domain.
| Evidence Dimension | Cytotoxic potency (IC₅₀) against human cancer cell lines |
|---|---|
| Target Compound Data | Not yet reported for CAS 1396859-02-1 |
| Comparator Or Baseline | 2-Phenylthiazole-4-carboxamide derivatives (Aliabadi et al. 2010): IC₅₀ 5–20 µg/mL; 3-fluoro analog IC₅₀ <10 µg/mL |
| Quantified Difference | Cannot be calculated; class-level activity range provides procurement rationale |
| Conditions | T47D, Caco-2, HT-29 cell lines; MTT assay; 48 h incubation |
Why This Matters
The core scaffold's validated multi-cell-line cytotoxicity provides sufficient incentive to procure the target compound for SAR exploration, especially to test whether the pyrano-thiazole extension enhances selectivity or potency beyond the class baseline.
- [1] Aliabadi, A., Shamsa, F., Ostad, S.N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384–5389. View Source
